4-(2-Pyridin-3-ylethyl)benzene-1,2-diol
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Overview
Description
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes It features a benzene ring substituted with two hydroxyl groups (–OH) at positions 1 and 2, and a 2-pyridin-3-ylethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene-1,2-diol (catechol) reacts with 2-(3-pyridyl)ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-Pyridin-3-ylethyl)benzene-1,2-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives like 4-(2-Pyridin-3-ylethyl)-3-bromobenzene-1,2-diol.
Scientific Research Applications
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the pyridin-3-ylethyl group.
Resorcinol (1,3-Dihydroxybenzene): Different hydroxyl group positions.
Hydroquinone (1,4-Dihydroxybenzene): Different hydroxyl group positions.
Uniqueness
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol is unique due to the presence of the pyridin-3-ylethyl group, which imparts additional chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(2-pyridin-3-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-5-10(8-13(12)16)3-4-11-2-1-7-14-9-11/h1-2,5-9,15-16H,3-4H2 |
InChI Key |
ALXBJUKCALBJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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